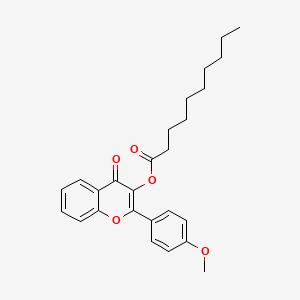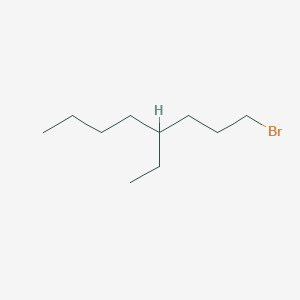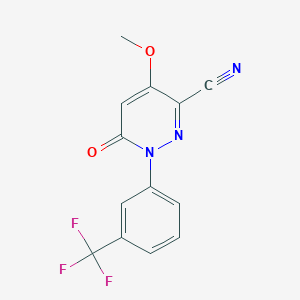![molecular formula C7H8N4 B3123242 4-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine CAS No. 306314-93-2](/img/structure/B3123242.png)
4-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine
概要
説明
4-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine is a heterocyclic compound that belongs to the class of pyrrolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to purines, which are essential components of nucleic acids .
作用機序
Target of Action
The compound 4-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine has been identified to interact with several targets. It has been reported to inhibit Protein Kinase B (PKB or Akt) , a key component of intracellular signaling pathways regulating growth and survival . It also displays in vitro activity against the Mycobacterium tuberculosis , making it a potential anti-tubercular agent . Furthermore, it has been suggested as a potential inhibitor of Janus Kinase 1 (JAK1) and Bruton’s tyrosine kinase (BTK) .
Mode of Action
As an ATP-competitive inhibitor, the compound shows nanomolar inhibitory activity against PKB, with up to 150-fold selectivity over the closely related kinase PKA . In the context of tuberculosis, it inhibits the growth of Mycobacterium tuberculosis . As a JAK1-selective inhibitor, it would be expected to inhibit many cytokines involved in inflammation and immune function .
Biochemical Pathways
The compound’s interaction with PKB affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . This pathway is crucial for cell proliferation and survival, and its deregulation is frequently observed in cancer . By inhibiting PKB, the compound can potentially disrupt this pathway, leading to reduced cell proliferation and survival .
Pharmacokinetics
These properties suggest that they are likely to maintain drug-likeness during lead optimization .
Result of Action
The compound’s action results in the inhibition of PKB, potentially leading to reduced cell proliferation and survival . In the context of tuberculosis, it has shown in vitro activity against Mycobacterium tuberculosis . The most potent derivative in this series, N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, has a MIC90 value of 0.488 µM and was non-cytotoxic to the Vero cell line .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . Another method involves the Pd-catalyzed Sonogashira reaction followed by tandem cyclization using tetrabutylammonium fluoride .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions
4-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: It can undergo substitution reactions at the pyrimidine ring, particularly at the C-4 position.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Potassium t-butoxide: Used in cyclocondensation reactions.
Palladium Catalysts: Used in Sonogashira reactions.
Tetrabutylammonium Fluoride: Used in tandem cyclization reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolopyrimidines and more complex heterocyclic compounds .
科学的研究の応用
4-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine has a wide range of scientific research applications:
Medicinal Chemistry: It is used as a core scaffold for the development of kinase inhibitors and other therapeutic agents
Biological Research: The compound has been studied for its potential antibacterial, antifungal, anti-inflammatory, and anticancer activities.
Chemical Biology: It serves as a tool compound for studying various biological pathways and molecular targets.
類似化合物との比較
4-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine can be compared with other pyrrolopyrimidine derivatives:
7-deazaadenine: Similar in structure but lacks the methyl group at the C-4 position.
Pyrido[2,3-d]pyrimidine: Another class of heterocycles with similar biological activities.
Halogenated Pyrrolopyrimidines: These compounds have halogen atoms incorporated into their structure, enhancing their potency and selectivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
特性
IUPAC Name |
4-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-4-5-2-3-9-6(5)11-7(8)10-4/h2-3H,1H3,(H3,8,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOLJOOGZYMDOOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CNC2=NC(=N1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


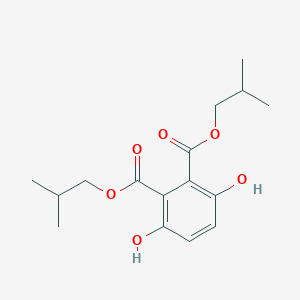
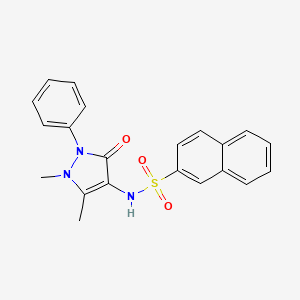
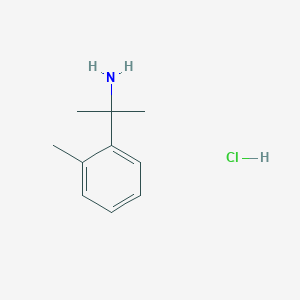
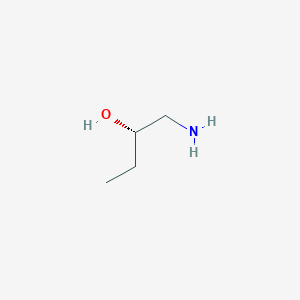
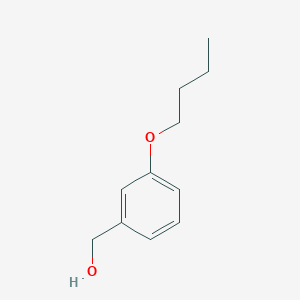
![Methyl 3-[(aminocarbonyl)amino]-3-phenylpropanoate](/img/structure/B3123213.png)
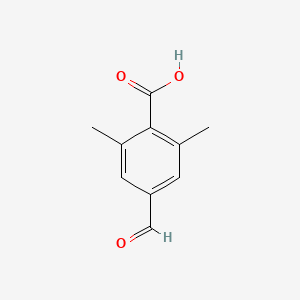
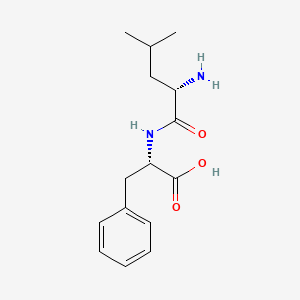
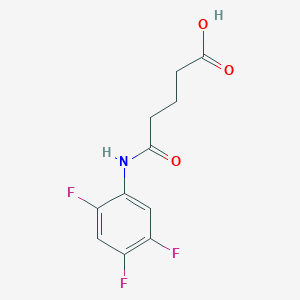
![4-{[(2-hydroxy-3-methoxyphenyl)methyl]amino}benzonitrile](/img/structure/B3123256.png)
![2-Methoxy-6-({[4-(trifluoromethoxy)phenyl]amino}methyl)phenol](/img/structure/B3123262.png)
